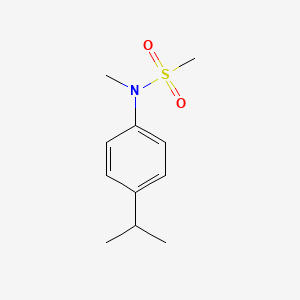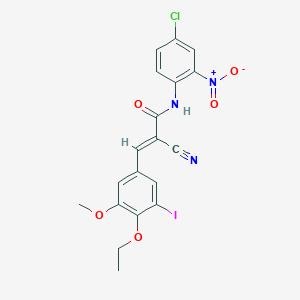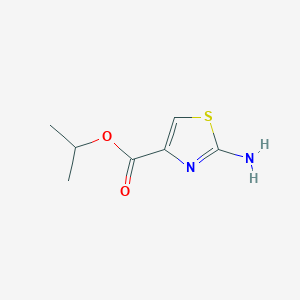![molecular formula C13H21NO2S B7549903 N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide](/img/structure/B7549903.png)
N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide, commonly referred to as MMPI, is a chemical compound that has gained significant attention in scientific research. MMPI is a potent inhibitor of metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix proteins.
Mécanisme D'action
MMPI inhibits the activity of metalloproteinases by binding to the active site of the enzyme. Metalloproteinases are involved in the degradation of extracellular matrix proteins, which are essential for maintaining the structural integrity of tissues. Inhibition of metalloproteinases by MMPI prevents the degradation of extracellular matrix proteins, thereby reducing tissue damage and inflammation.
Biochemical and Physiological Effects:
MMPI has been shown to have anti-inflammatory and anti-angiogenic effects. Inhibition of metalloproteinases by MMPI reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to the site of inflammation. MMPI also inhibits the formation of new blood vessels, which is essential for the growth and metastasis of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MMPI in lab experiments is its potent inhibitory activity against metalloproteinases. MMPI is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using MMPI is its non-specific inhibition of metalloproteinases, which can lead to off-target effects.
Orientations Futures
There are several future directions for the research on MMPI. One of the areas of interest is the development of more specific inhibitors of metalloproteinases. Another area of research is the investigation of the potential use of MMPI in combination with other drugs for the treatment of various diseases. Additionally, the development of new methods for the delivery of MMPI to specific tissues and organs is an area of active research.
Conclusion:
In summary, MMPI is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. MMPI inhibits the activity of metalloproteinases and has been shown to have anti-inflammatory and anti-angiogenic effects. While there are advantages and limitations to using MMPI in lab experiments, there are several future directions for the research on MMPI, including the development of more specific inhibitors of metalloproteinases and the investigation of its potential use in combination with other drugs.
Méthodes De Synthèse
The synthesis of MMPI involves the reaction between N-methyl-N-(2-hydroxyethyl)amine and 2-methyl-2-(4-methylphenyl)propionaldehyde in the presence of methanesulfonic acid. The resulting product is then purified by column chromatography to obtain MMPI with high purity.
Applications De Recherche Scientifique
MMPI has been extensively studied for its potential therapeutic applications in various diseases such as cancer, arthritis, and cardiovascular diseases. MMPI has been shown to inhibit the activity of metalloproteinases, which play a crucial role in the progression of these diseases. MMPI has also been investigated for its anti-inflammatory and anti-angiogenic properties.
Propriétés
IUPAC Name |
N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-11-6-8-12(9-7-11)13(2,3)10-14(4)17(5,15)16/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONNSZJXMCDUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)CN(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]propanoic acid](/img/structure/B7549820.png)


![ethyl 5-methyl-2-[(E)-2-(4-morpholin-4-ylphenyl)ethenyl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7549842.png)


![N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7549862.png)
![(E)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549866.png)

![N-(Imidazo[1,2-a]pyridin-2-ylmethyl)benzamide](/img/structure/B7549882.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549891.png)


![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B7549910.png)
